Diallyl 2,2'-oxydiethyl dicarbonate
Overview
Description
Diallyl 2,2’-oxydiethyl dicarbonate is a chemical compound with the molecular formula C12H18O7This compound is a colorless monomer used primarily in the manufacture of optical corrective lenses due to its transparency and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl 2,2’-oxydiethyl dicarbonate can be synthesized through the reaction of diethylene glycol with allyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of diallyl 2,2’-oxydiethyl dicarbonate involves the continuous reaction of diethylene glycol with allyl chloroformate. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,2’-oxydiethyl dicarbonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-molecular-weight polymers used in optical applications.
Hydrolysis: In the presence of water, it can hydrolyze to form diethylene glycol and allyl alcohol.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light, often in the presence of a catalyst such as benzoyl peroxide.
Hydrolysis: Typically occurs under acidic or basic conditions, with the reaction rate influenced by temperature and pH.
Major Products
Polymerization: Produces polymers used in the manufacture of optical lenses.
Hydrolysis: Yields diethylene glycol and allyl alcohol.
Scientific Research Applications
Diallyl 2,2’-oxydiethyl dicarbonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific optical properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the production of contact lenses and intraocular lenses.
Industry: Applied in the manufacture of high-performance coatings and adhesives
Mechanism of Action
The primary mechanism of action for diallyl 2,2’-oxydiethyl dicarbonate involves its polymerization to form durable, transparent polymers. These polymers exhibit excellent optical clarity and mechanical strength, making them ideal for use in optical applications. The molecular targets and pathways involved in its polymerization include the formation of cross-linked networks through free radical initiation .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol bis(allyl carbonate): Another name for diallyl 2,2’-oxydiethyl dicarbonate.
Allyl diglycol carbonate: A similar compound used in optical applications.
Uniqueness
Diallyl 2,2’-oxydiethyl dicarbonate is unique due to its combination of transparency, durability, and ease of polymerization. These properties make it particularly suitable for the manufacture of high-quality optical lenses, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVCQDWGSXTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCCOCCOC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-90-0 | |
Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-90-0 | |
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DSSTOX Substance ID |
DTXSID7027095 | |
Record name | Diallyl diglycol carbonate | |
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Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | Diallyl diglycol carbonate | |
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Boiling Point |
160 °C (4 mm Hg) | |
Record name | DIALLYL DIGLYCOL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
1.143 @ 20 °C | |
Record name | DIALLYL DIGLYCOL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |
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Vapor Pressure |
0.0011 [mmHg] | |
Record name | Diallyl diglycol carbonate | |
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Color/Form |
Liquid | |
CAS No. |
142-22-3, 25656-90-0 | |
Record name | Diallyl diglycol carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diallyl diglycol carbonate | |
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Record name | DIALLYL DIGLYCOL CARBONATE | |
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Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester | |
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Record name | Diallyl diglycol carbonate | |
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Record name | Diallyl 2,2'-oxydiethyl dicarbonate | |
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Record name | DIALLYL DIGLYCOL CARBONATE | |
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Record name | DIALLYL DIGLYCOL CARBONATE | |
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Melting Point |
Freezing point: -4 °C | |
Record name | DIALLYL DIGLYCOL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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